1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
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Description
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea, commonly known as BCTU, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are key enzymes involved in the regulation of various cellular processes.
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis and potential biological activity of thiazolyl urea derivatives. Novel compounds have been synthesized and analyzed, showing promising antitumor activities. These findings suggest that compounds within this chemical family may have applications in developing anticancer therapies or as part of research tools in oncology (Ling et al., 2008).
Antimicrobial and Anti-Proliferative Properties
Studies on derivatives featuring the thiazole, urea, or thiourea groups have identified significant antimicrobial and anti-proliferative activities against a range of bacteria, fungi, and human tumor cell lines. These activities highlight the compound's potential in antimicrobial resistance research and cancer treatment strategies (Al-Mutairi et al., 2019).
Structural and Conformational Studies
Conformational stability, molecular structure, and vibrational spectra of related compounds have been extensively studied using techniques like Hartree-Fock and density functional theory. Such research provides insights into the molecular behavior of these compounds, contributing to the understanding of their biological activities and potentially guiding the design of new molecules with enhanced efficacy (Taşal & Kumalar, 2010).
Antioxidant and Anticholinesterase Activities
Compounds within this family have shown potent antioxidant and anticholinesterase activities, indicating their potential use in treating neurodegenerative diseases and managing oxidative stress-related conditions. These findings open avenues for further research into their therapeutic applications (Kurt et al., 2015).
Corrosion Inhibition
Research into thiazole derivatives has also found applications in industrial contexts, such as corrosion inhibition for steel in acidic environments. This suggests potential applications in materials science, particularly in protecting infrastructure in oil and gas extraction and processing (Yadav, Sharma, & Kumar, 2015).
properties
IUPAC Name |
1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c24-18-7-4-8-19(13-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-11-9-28(10-12-29)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTSBZDLVMMPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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